

# Chemical structure and properties of Oleoylcarnitine-d9

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## Compound of Interest

Compound Name: Oleoylcarnitine-d9

Cat. No.: B15558689

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## An In-Depth Technical Guide to Oleoylcarnitine-d9

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **Oleoylcarnitine-d9**. It is intended for researchers, scientists, and drug development professionals working with stable isotope-labeled compounds in metabolic research.

## Chemical Structure and Properties

**Oleoylcarnitine-d9** is the deuterated form of oleoylcarnitine, a key intermediate in the mitochondrial transport of oleic acid for  $\beta$ -oxidation. The "d9" designation indicates that nine hydrogen atoms on the trimethylammonium group of the carnitine moiety have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous oleoylcarnitine.

The structure of **Oleoylcarnitine-d9** is as follows:

### Quantitative Data Summary

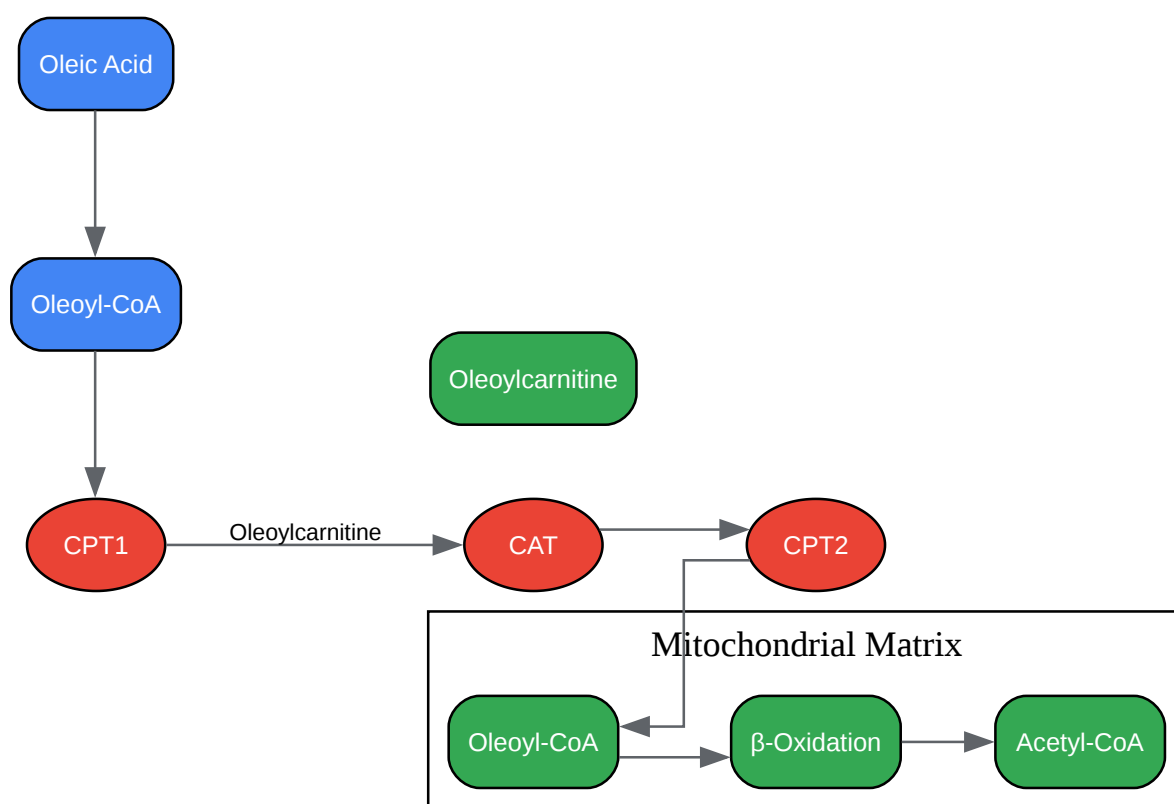
Property	Value	Source
Chemical Formula	C25H38D9NO4	Avanti Polar Lipids
Formula Weight	434.71	Avanti Polar Lipids
Exact Mass	434.41	Avanti Polar Lipids
CAS Number	2847775-85-1	Avanti Polar Lipids
Non-deuterated Monoisotopic Molecular Weight	426.35778545	HMDB

## Biological Role and Signaling Pathways

Oleoylecarnitine is an acylcarnitine that facilitates the transport of oleic acid, a long-chain fatty acid, into the mitochondrial matrix where it undergoes  $\beta$ -oxidation to produce energy in the form of ATP. This process is crucial for cellular energy homeostasis.

## Fatty Acid $\beta$ -Oxidation Pathway

The transport of long-chain fatty acids into the mitochondria is a critical step for their metabolism. This process, known as the carnitine shuttle, involves the conversion of fatty acyl-CoAs to acylcarnitines, their transport across the mitochondrial membrane, and their reconversion to fatty acyl-CoAs within the mitochondrial matrix.

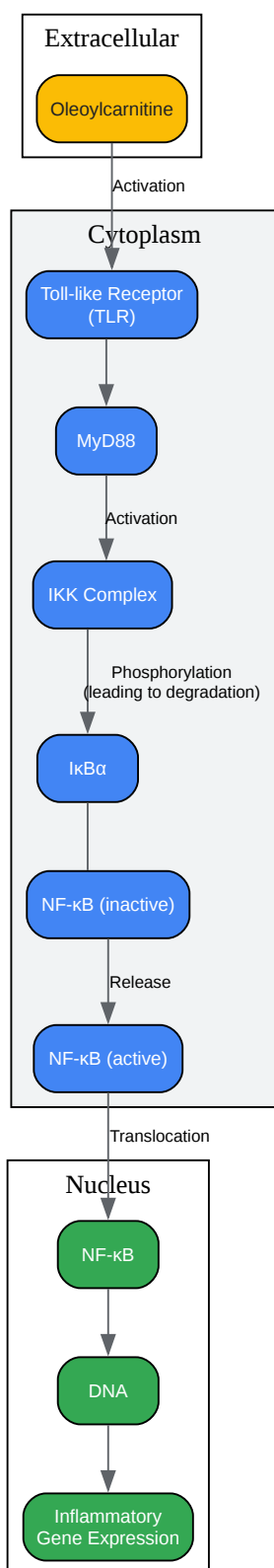


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Carnitine shuttle and  $\beta$ -oxidation of oleic acid.

## Inflammatory Signaling

Recent studies have suggested that elevated levels of long-chain acylcarnitines, including oleoylcarnitine, may be associated with inflammatory responses. The proposed mechanism involves the activation of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.



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Proposed inflammatory signaling pathway activated by oleoylcarnitine.

## Experimental Protocols

**Oleoylcarnitine-d9** is primarily used as an internal standard in mass spectrometry-based quantitative analysis. The following are detailed methodologies for its use in LC-MS/MS and general guidelines for NMR spectroscopy.

### Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is adapted from established methods for the analysis of long-chain acylcarnitines in biological matrices.<sup>[1][2]</sup>

#### 3.1.1. Sample Preparation

- Plasma/Serum Extraction:
  - To 100  $\mu$ L of plasma or serum, add 300  $\mu$ L of methanol containing the **Oleoylcarnitine-d9** internal standard at a known concentration.
  - Vortex for 10 seconds.
  - Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
  - Transfer 100  $\mu$ L of the supernatant to a new vial.
  - Add 900  $\mu$ L of the initial mobile phase (e.g., 0.1% formic acid in water) and vortex.

#### 3.1.2. Chromatographic Conditions

- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7  $\mu$ m) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acylcarnitines, and then re-equilibrate. A sample

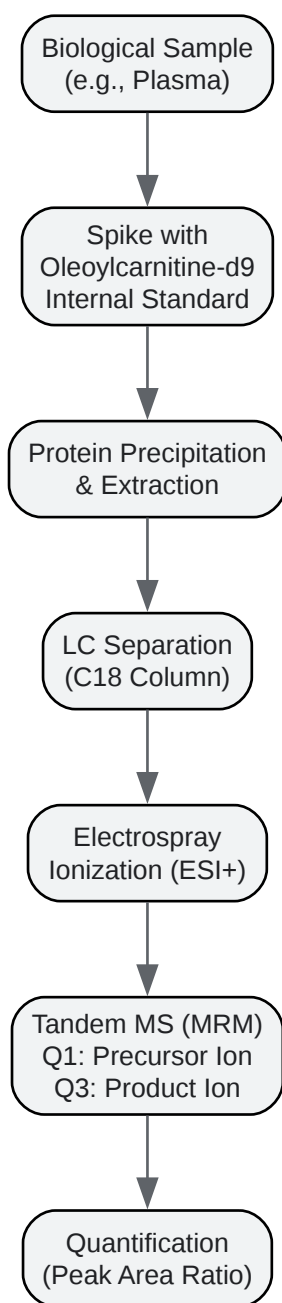
gradient could be:

- 0-1 min: 10% B
- 1-7 min: Linear gradient to 95% B
- 7-8 min: Hold at 95% B
- 8-9 min: Return to 10% B
- 9-12 min: Re-equilibration at 10% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10  $\mu$ L.

### 3.1.3. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): For **Oleoylecarnitine-d9**, this will be the  $[M+H]^+$  ion, which is approximately  $m/z$  435.4. For the endogenous, non-deuterated oleoylecarnitine, the precursor ion is approximately  $m/z$  426.4.
- Product Ion (Q3): A common product ion for acylcarnitines is  $m/z$  85, which corresponds to the carnitine backbone fragment.
- Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 20-40 eV.

### 3.1.4. Experimental Workflow



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Workflow for LC-MS/MS analysis of oleoylcarnitine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While **Oleoylcarnitine-d9** is primarily used for mass spectrometry, NMR can be used for structural confirmation and purity assessment.

### 3.2.1. Sample Preparation

- **Solvent Selection:** Choose a deuterated solvent in which the sample is soluble. For acylcarnitines, methanol-d<sub>4</sub> or a mixture of methanol-d<sub>4</sub> and deuterium oxide (D<sub>2</sub>O) is often used.
- **Concentration:** For a <sup>1</sup>H NMR spectrum, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For <sup>13</sup>C NMR, a higher concentration may be necessary.
- **Filtration:** To ensure a high-quality spectrum, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- **Internal Standard:** An internal reference standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d<sub>4</sub> acid sodium salt (TSP) can be added for chemical shift referencing.

### 3.2.2. Data Acquisition

- Standard 1D <sup>1</sup>H and <sup>13</sup>C NMR spectra should be acquired.
- 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the assignment of proton and carbon signals.
- Due to the d<sub>9</sub> labeling on the trimethylammonium group, the characteristic singlet peak around 3.2 ppm in the <sup>1</sup>H NMR spectrum of non-deuterated acylcarnitines will be absent.

## Conclusion

**Oleoylcarnitine-d<sub>9</sub>** is an essential tool for the accurate quantification of oleoylcarnitine in biological systems. Its use as an internal standard in LC-MS/MS analysis allows for the correction of matrix effects and variations in sample preparation and instrument response. Understanding its chemical properties and the analytical methods for its use is crucial for researchers in the field of metabolomics and drug development. The involvement of its non-deuterated counterpart in fatty acid metabolism and inflammatory signaling highlights the importance of accurate quantification to further elucidate its role in health and disease.

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